

An In-depth Technical Guide to the Physicochemical Properties of Nilotinib-13C,d3

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Compound of Interest

Compound Name: Nilotinib-13C,d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Nilotinib-13C,d3**, an isotopically labeled form of the tyrosine kinase inhibitor Nilotinib. Given the limited publicly available data for this specific labeled compound, this guide leverages extensive information on the parent compound, Nilotinib, to offer a robust profile. The methodologies described herein are standard for the characterization of pharmaceutical compounds and can be applied to **Nilotinib-13C,d3**.

Introduction

Nilotinib is a second-generation Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] It is a potent and selective inhibitor of the Bcr-Abl fusion protein, the hallmark of CML.[2] **Nilotinib-13C,d3** is a stable isotope-labeled version of Nilotinib, incorporating one Carbon-13 atom and three deuterium atoms. Such labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis. Understanding the physicochemical properties of **Nilotinib-13C,d3** is crucial for its proper handling, formulation, and application in research settings.

Core Physicochemical Properties

The physicochemical properties of a drug substance are critical determinants of its biopharmaceutical behavior. The following tables summarize the key properties of Nilotinib and,

by extension, **Nilotinib-13C,d3**. It is important to note that while the isotopic labeling is not expected to significantly alter these properties, minor variations may exist.

Table 1: General and Physical Properties of **Nilotinib-13C,d3**

Property	Value
Chemical Name	4-methyl-N-[3-(4-(methyl-d3)-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide, ¹³ C
Synonyms	13C,D3-Nilotinib; Nilotinib-[13C,d3]; AMN107-13C,d3
Molecular Formula	C ₂₇ ¹³ CH ₁₉ D ₃ F ₃ N ₇ O
Molecular Weight	533.53 g/mol
CAS Number	1261398-62-2
Appearance	White to slightly yellowish or slightly greenish-yellow powder[3]

Table 2: Solubility Profile of Nilotinib

Solvent	Solubility
Aqueous Media	pH-dependent; soluble in acidic media, practically insoluble at pH ≥ 4.5[4][5]
DMSO	Soluble (50 mg/mL)[6][7]
Ethanol	Sparingly soluble to very poorly soluble[4][6]
Methanol	Sparingly soluble[4]
Acetonitrile	Very slightly soluble[4]
n-Octanol	Very slightly soluble[4]

Table 3: Ionization and Partitioning Properties of Nilotinib

Property	Value
pKa ₁	2.1[4]
pKa ₂	5.4[4]
LogD (n-octanol/0.1 N HCl)	-1.1[4]
Biopharmaceutical Classification System (BCS)	Class IV (Low Solubility, Low Permeability)[4][5]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate determination of physicochemical properties. The following sections describe the methodologies for key experiments.

Solubility Determination

The equilibrium solubility of **Nilotinib-13C,d3** can be determined using the shake-flask method, a gold-standard technique.

Protocol:

- **Preparation of Buffers:** Prepare a series of buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
- **Sample Preparation:** Add an excess amount of **Nilotinib-13C,d3** to vials containing a known volume of each buffer or solvent.
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Collection and Analysis:** After equilibration, centrifuge the samples to separate the undissolved solid. Collect an aliquot of the supernatant, dilute appropriately, and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
- **Data Reporting:** Express the solubility as mg/mL or µg/mL.

pKa Determination

The acid dissociation constants (pKa) can be determined by potentiometric titration or UV-spectrophotometry.

Protocol (Potentiometric Titration):

- **Sample Preparation:** Dissolve an accurately weighed amount of **Nilotinib-13C,d3** in a suitable solvent mixture (e.g., water/methanol).
- **Titration:** Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
- **Data Analysis:** Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

LogP/LogD Determination

The partition coefficient (LogP) or distribution coefficient (LogD) can be determined using the shake-flask method with an n-octanol/water system.

Protocol:

- **System Preparation:** Pre-saturate n-octanol with the aqueous buffer of interest and vice versa to ensure mutual miscibility.
- **Sample Preparation:** Prepare a stock solution of **Nilotinib-13C,d3** in the aqueous buffer.
- **Partitioning:** Add a known volume of the stock solution to a vial containing a known volume of pre-saturated n-octanol.
- **Equilibration:** Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases, then centrifuge to separate the layers.
- **Analysis:** Determine the concentration of **Nilotinib-13C,d3** in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV/MS).

- Calculation: Calculate the LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Stability Assessment

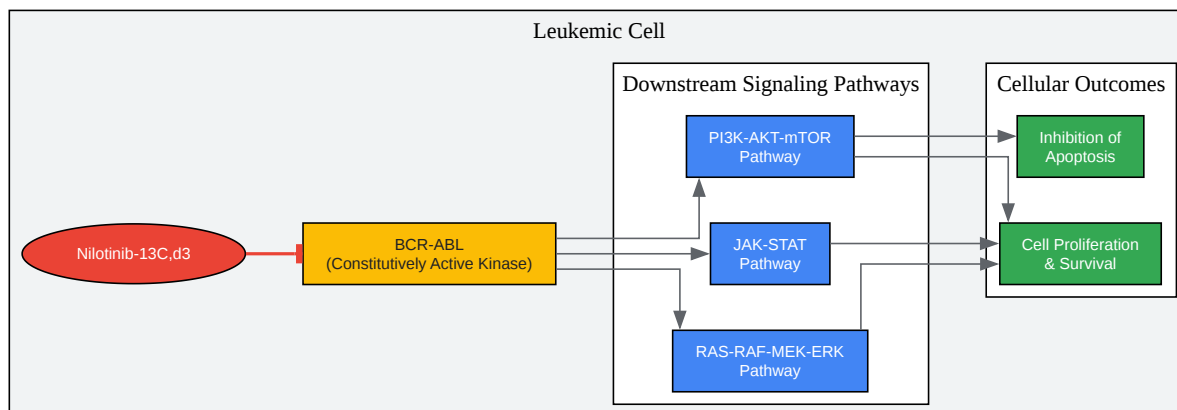
Forced degradation studies are conducted to understand the chemical stability of the molecule under various stress conditions.

Protocol:

- Stress Conditions: Expose solutions of **Nilotinib-13C,d3** to the following conditions:
 - Acidic Hydrolysis: 0.1 M HCl at 60°C.
 - Alkaline Hydrolysis: 0.1 M NaOH at 60°C.
 - Oxidative Degradation: 3% H₂O₂ at room temperature.
 - Thermal Degradation: Heat solution at 60°C.
 - Photodegradation: Expose solution to UV light.
- Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
- Data Evaluation: Quantify the amount of remaining parent compound and identify major degradation products if possible.

Signaling Pathways and Mechanism of Action

Nilotinib is a potent inhibitor of the Bcr-Abl tyrosine kinase. The constitutively active Bcr-Abl protein drives the proliferation of leukemia cells through various downstream signaling pathways. Nilotinib binds to the ATP-binding site of the Bcr-Abl kinase domain, blocking its activity and thereby inhibiting downstream signaling.^[2]



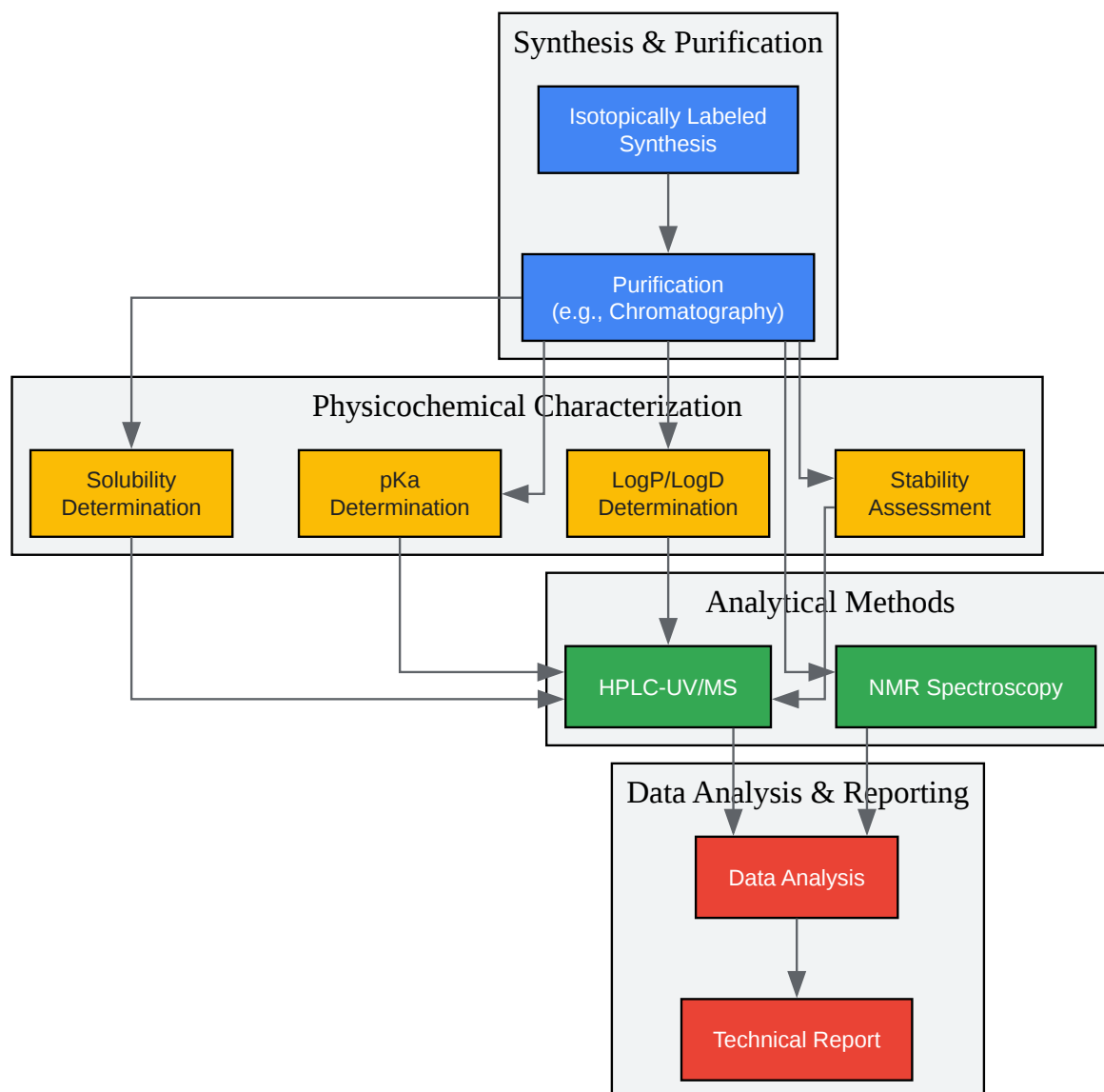
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Caption: Mechanism of action of **Nilotinib-13C,d3** in inhibiting Bcr-Abl signaling.

The diagram above illustrates how **Nilotinib-13C,d3** inhibits the Bcr-Abl kinase, thereby blocking downstream signaling pathways such as RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT-mTOR. This inhibition leads to a decrease in cell proliferation and survival, and the induction of apoptosis in leukemic cells.

Experimental Workflow

The following diagram outlines a typical workflow for the physicochemical characterization of **Nilotinib-13C,d3**.



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Caption: A generalized workflow for the physicochemical characterization of **Nilotinib-13C,d3**.

This workflow begins with the synthesis and purification of the isotopically labeled compound. The purified material then undergoes a series of characterization experiments to determine its solubility, pKa, LogP/LogD, and stability. Analytical techniques such as HPLC-UV/MS and NMR

spectroscopy are employed for quantification and structural confirmation. The final step involves data analysis and the compilation of a comprehensive technical report.

Conclusion

This technical guide provides a thorough overview of the essential physicochemical properties of **Nilotinib-13C,d3**, primarily based on the data available for the parent compound, Nilotinib. The presented tables offer a clear summary of quantitative data, while the detailed experimental protocols provide a framework for the in-house characterization of this and other similar compounds. The diagrams of the signaling pathway and experimental workflow serve to visually articulate the compound's mechanism of action and the process of its characterization. This guide is intended to be a valuable resource for researchers and scientists in the field of drug development, facilitating a deeper understanding and more effective utilization of **Nilotinib-13C,d3** in their studies.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nilotinib | C₂₈H₂₂F₃N₇O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nilotinib | Cell Signaling Technology [cellsignal.com]
- 7. Nilotinib | CAS 641571-10-0 | BCR-ABL kinase inhibitor [stressmarq.com]
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